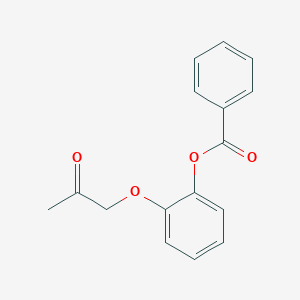

2-(2-Oxopropoxy)phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

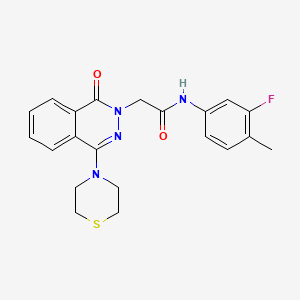

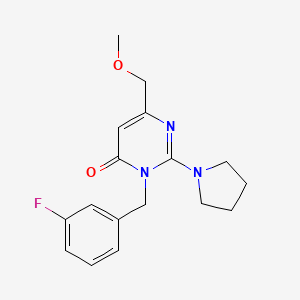

2-(2-Oxopropoxy)phenyl benzoate is a chemical compound that has attracted interest among scientists and researchers due to its unique properties. It is a phenyl ester of benzoic acid . The molecular formula is C16H14O4 and the molecular weight is 270.284.

Molecular Structure Analysis

The molecular structure of phenyl benzoate, a close relative of this compound, has been determined using various computational methods . These methods include Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, phenyl benzoate has been studied. For instance, phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .Physical And Chemical Properties Analysis

Phenyl benzoate, a close relative of this compound, is a solid at room temperature with a melting point of 68-70 °C and a boiling point of 298-299 °C . It is freely soluble in hot alcohol, slightly soluble in diethyl ether, and insoluble in water .Scientific Research Applications

Photopolymerization and Liquid Crystallinity

One notable application is in the synthesis of liquid-crystalline diepoxides, which exhibit increased birefringence and maintain this property at high temperatures. This property is crucial for the development of advanced materials with potential applications in optical storage, displays, and sensors. The photoinitiated cross-linking of these molecules, especially when uniaxially oriented in the nematic state, demonstrates the potential for creating ordered networks with enhanced optical properties (Broer, Lub, & Mol, 1993).

Pharmaceutical Research

In the pharmaceutical domain, the hybrid compounds known as NOSH-aspirin, which incorporate nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties alongside a structure related to 2-(2-Oxopropoxy)phenyl benzoate, have shown significant potential. These compounds exhibit remarkable potency in inhibiting the growth of various human cancer cell lines without cellular toxicity, making them a promising new class of anti-inflammatory and anticancer agents (Kodela, Chattopadhyay, & Kashfi, 2012).

Material Sciences

In material sciences, the development of polymers with unique properties, such as those incorporating this compound derivatives, demonstrates significant advancements. These materials exhibit novel electrochemical and optical properties, leading to the creation of multicolored electrochromic polymers. Such polymers change color upon electrical stimulation and have applications in smart windows, displays, and other electrochromic devices (Yigit et al., 2014).

Advanced Functional Materials

The exploration of new fluorinated monomers for the synthesis of side-chain liquid crystalline polysiloxanes is another area where derivatives of this compound find application. These materials exhibit high smectogenic properties and are crucial for the development of materials with specific thermal and optical characteristics (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Safety and Hazards

Future Directions

Phenyl benzoate derivatives, including potentially 2-(2-Oxopropoxy)phenyl benzoate, hold promise in various fields of science and technology. They are of interest for practical application and for further development of the theory of the liquid crystalline state of matter . Their physical properties allow for the expansion of conventional uses and identification of new areas of practical use .

Mechanism of Action

Mode of Action

It’s worth noting that benzoate derivatives have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

For instance, they are synthesized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Studies on similar compounds suggest that they may have a short elimination half-life .

Action Environment

It’s known that the properties of phenyl benzoate derivatives can be tailored for application under specific conditions .

properties

IUPAC Name |

[2-(2-oxopropoxy)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-12(17)11-19-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFCGYGRUSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)